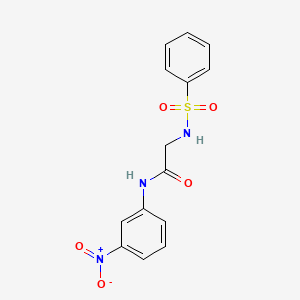![molecular formula C22H25NO4 B5739074 cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as CPAB and has been found to have potential therapeutic benefits, specifically in the field of cancer research. In
Mechanism of Action
The mechanism of action of CPAB is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cancer cell growth and survival. CPAB has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. CPAB has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. These findings suggest that CPAB may have multiple targets in cancer cells, making it a potentially powerful therapeutic agent.
Biochemical and Physiological Effects:
CPAB has been found to have minimal toxicity in normal cells and tissues, indicating that it may have a favorable safety profile for use in cancer therapy. CPAB has also been found to have good solubility in water, which is important for drug delivery. However, further studies are needed to fully understand the biochemical and physiological effects of CPAB.
Advantages and Limitations for Lab Experiments
CPAB has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has been found to have good stability. CPAB has also been found to be effective at low concentrations, which is important for reducing toxicity in normal cells and tissues. However, limitations for lab experiments include the cost of synthesis and the need for further studies to fully understand the mechanism of action and potential side effects of CPAB.
Future Directions
There are several future directions for research on CPAB. One potential direction is to further explore the mechanism of action of CPAB and identify its specific targets in cancer cells. Another direction is to investigate the potential use of CPAB in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the safety and efficacy of CPAB in animal models and human clinical trials. Overall, CPAB has shown promising potential for the development of new cancer therapies, and further research is needed to fully realize its therapeutic benefits.
Synthesis Methods
The synthesis of CPAB involves the reaction of 4-aminobenzoic acid with 4-methylphenol and chloroacetyl chloride to produce 4-{[(4-methylphenoxy)acetyl]amino}benzoic acid. This intermediate is then reacted with cyclohexyl isocyanate to produce the final product, cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate. The synthesis of CPAB has been reported in various scientific journals and has been found to be a reliable method for producing this compound.
Scientific Research Applications
CPAB has been found to have potential therapeutic benefits in cancer research. Studies have shown that CPAB inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in various cancer cell lines. CPAB has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. These findings suggest that CPAB may be a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
cyclohexyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-16-7-13-19(14-8-16)26-15-21(24)23-18-11-9-17(10-12-18)22(25)27-20-5-3-2-4-6-20/h7-14,20H,2-6,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSXIKJRTFIXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)


![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)

![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)
![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)
